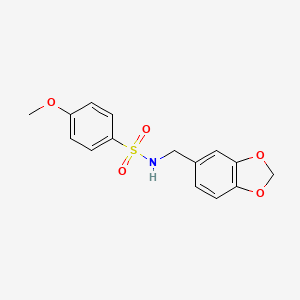

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a benzodioxole group and a methoxybenzenesulfonamide moiety

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-19-12-3-5-13(6-4-12)22(17,18)16-9-11-2-7-14-15(8-11)21-10-20-14/h2-8,16H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWOTWSZUVXEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 1,3-benzodioxole with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzodioxole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide is explored for its potential anti-cancer and anti-inflammatory properties. Its ability to modulate biological pathways is of significant interest for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mecanismo De Acción

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. The sulfonamide group can also interact with amino acid residues in the enzyme’s active site, further enhancing its inhibitory effect.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methylpiperazin-1-yl)acetamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide is unique due to its combination of a benzodioxole moiety and a methoxybenzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor set it apart from other similar compounds.

Actividad Biológica

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide is a sulfonamide compound notable for its unique structural features, which include a 1,3-benzodioxole moiety and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide is with a molecular weight of approximately 321.35 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.

Cytotoxicity

Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown significant activity against breast cancer cells (MCF7), with an IC50 value of 32 µM . This suggests that the compound can effectively inhibit cell growth and proliferation in vitro.

The biological activity of this compound is primarily attributed to its ability to modulate pathways involved in cell proliferation and apoptosis . Interaction studies suggest that it binds to various biological targets through mechanisms such as hydrogen bonding and π–π stacking due to its aromatic structure. These interactions may lead to the inhibition of critical signaling pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide relative to other compounds with similar structures:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Capsaicin | Contains vanillyl moiety | Anti-cancer properties | Natural product from Capsicum |

| Sulfanilamide | Simple sulfonamide structure | Antibacterial activity | Historical significance as an antibiotic |

| N-(4-Methoxybenzyl)-2-methoxybenzenesulfonamide | Similar sulfonamide group | Cytotoxicity against cancer cells | Lacks benzodioxole moiety |

The presence of the benzodioxole structure in N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide enhances its biological activity compared to simpler analogs like sulfanilamide.

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

Safety and Toxicology

Preliminary toxicity studies indicate that N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide exhibits low acute toxicity in animal models, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.